2-Acetylphenyl benzoate

Catalog No.
S749849
CAS No.
4010-33-7
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylphenyl benzoate

CAS Number

4010-33-7

Product Name

2-Acetylphenyl benzoate

IUPAC Name

(2-acetylphenyl) benzoate

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

UEVPPUDQJRWOLT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

2-Acetylphenyl benzoate is an organic compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol. It consists of an acetyl group attached to a phenyl ring, which in turn is connected to a benzoate moiety. This compound is categorized as an ester, specifically a benzoate ester, and is recognized for its potential applications in various chemical and biological fields.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield 2-acetylphenol and benzoic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.
  • Aldol Condensation: Under basic conditions, it can participate in aldol reactions, forming larger carbon chains.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research has indicated that 2-acetylphenyl benzoate exhibits notable biological activities. It has been linked to anti-inflammatory properties and may act as a UVA absorber due to its structural characteristics that allow for effective UV light absorption. Its derivatives have shown potential in inhibiting pro-inflammatory mediators, suggesting possible applications in therapeutic formulations targeting inflammatory diseases .

The synthesis of 2-acetylphenyl benzoate typically involves the following methods:

  • Friedel-Crafts Acetylation: This method uses acetophenone and benzoyl chloride in the presence of aluminum chloride as a catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of 2-acetylphenyl benzoate.
  • Baker-Venkataraman Reaction: This method involves the reaction of phenolic compounds with acetic anhydride or acetyl chloride under controlled conditions, leading to the desired ester formation .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance the reaction rates and yields, making this method efficient for synthesizing various derivatives of 2-acetylphenyl benzoate .

2-Acetylphenyl benzoate finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may be used as a lead compound for developing anti-inflammatory drugs.
  • Cosmetics: Its properties as a UVA absorber make it suitable for incorporation into sunscreen formulations.
  • Chemical Intermediates: It serves as a building block in organic synthesis for producing more complex molecules.

Interaction studies involving 2-acetylphenyl benzoate have focused on its behavior in biological systems. These studies assess how the compound interacts with various enzymes and receptors, particularly those involved in inflammatory pathways. The findings suggest that it may modulate certain biochemical pathways, potentially leading to therapeutic benefits .

Several compounds share structural similarities with 2-acetylphenyl benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
AcetophenoneContains an acetyl group on a phenyl ringUsed primarily as a solvent and fragrance
BenzophenoneContains two phenyl ringsKnown for its UV-filtering properties
Phenyl acetateContains an acetate group on a phenyl ringCommonly used as a flavoring agent

Uniqueness of 2-Acetylphenyl Benzoate: Unlike acetophenone, which lacks the benzoate moiety, or benzophenone, which has two phenolic groups, 2-acetylphenyl benzoate combines both functionalities into one molecule. This unique structure contributes to its specific biological activities and applications.

2-Acetylphenyl benzoate (CAS 4010-33-7) is an aromatic ester with the systematic IUPAC name (2-acetylphenyl) benzoate. Its molecular formula, C₁₅H₁₂O₃, reflects a structure combining two phenyl rings: one substituted with an acetyl group (-COCH₃) at the ortho position and another linked via a benzoate ester (-OCOC₆H₅). The compound’s molecular weight is 240.25 g/mol, and its density is approximately 1.2 g/cm³. Classified as a diaryl ester, it belongs to the broader family of benzoic acid derivatives, sharing structural similarities with bioactive flavonoids and photostable UV absorbers.

Historical Development and Discovery

The compound emerged as a critical intermediate during early 20th-century advances in flavonoid synthesis. Stanislaus von Kostanecki’s pioneering work (1898–1899) on flavone production utilized o-hydroxyacetophenone derivatives, with 2-acetylphenyl benzoate serving as a precursor in Claisen-Schmidt condensations. Later, the Allan-Robinson method (1924) expanded its utility by employing aromatic anhydrides to synthesize flavones. These methodologies established 2-acetylphenyl benzoate as a linchpin in studying intramolecular cyclization and electronic effects in ortho-substituted esters.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functional groups, enabling unique reactivity patterns. The acetyl group’s proximity to the ester linkage facilitates intramolecular nucleophilic participation, a phenomenon critical for understanding solvolysis mechanisms. Additionally, its role in the Baker-Venkataraman rearrangement—a key step in synthesizing β-diketones and flavones—has made it indispensable for constructing heterocyclic frameworks. Researchers also leverage its structural features to probe steric and electronic effects in ester hydrolysis.

Esterification of 2-Hydroxyacetophenone

The fundamental approach to synthesizing 2-acetylphenyl benzoate involves the direct esterification of 2-hydroxyacetophenone with benzoic acid. This classical method utilizes dehydrating agents such as sulfuric acid or phosphorus pentoxide to facilitate ester bond formation . The reaction typically proceeds under reflux conditions to ensure complete conversion of reactants to the desired product.

Research findings demonstrate that this esterification reaction can achieve yields of approximately 78% when optimized reaction conditions are employed . The mechanism follows the Fischer esterification pathway, where the carboxyl group of benzoic acid undergoes nucleophilic acyl substitution with the hydroxyl group of 2-hydroxyacetophenone. The process benefits from elevated temperatures (80°C) and extended reaction times (12 hours) to overcome the equilibrium limitations inherent in direct esterification reactions [2].

Temperature optimization studies reveal that reactions conducted below 69°C show negligible product formation, while temperatures above this threshold promote steady increases in yield until reaching optimal conditions around 80-85°C [3]. The use of cyclohexane as a water-carrying reagent through Dean-Stark distillation can enhance conversion efficiency by continuously removing water byproduct and driving the equilibrium toward ester formation [4].

Benzoyl Chloride Method with Pyridine

An alternative classical approach employs benzoyl chloride in the presence of pyridine as both solvent and base. This method offers significant advantages in terms of reaction conditions and yield optimization. Studies indicate that this approach can achieve yields up to 86% under mild conditions (25°C) with substantially reduced reaction times (1 hour) [5].

The reaction mechanism involves nucleophilic acyl substitution where the phenoxide anion, generated by deprotonation of 2-hydroxyacetophenone with pyridine, attacks the electrophilic carbonyl carbon of benzoyl chloride. Pyridine serves a dual function as a base to neutralize the hydrogen chloride byproduct and as a solvent to facilitate the reaction [6] [7].

Experimental procedures typically involve dissolving 2-hydroxyacetophenone in dry pyridine, followed by dropwise addition of benzoyl chloride at 0°C with constant stirring [8]. The reaction mixture requires 3-4 hours of stirring or can be accelerated using ultrasonic irradiation. After completion, the reaction mixture is quenched with dilute hydrochloric acid, and the product is isolated through filtration and recrystallization [9].

Yield Optimization Strategies

Comprehensive optimization studies have identified several critical parameters that significantly impact reaction yields. Molar ratio optimization demonstrates that employing excess alcohol (2:1 alcohol to acid ratio) can improve yields from 65% to 85%, representing a 31% enhancement [10]. Similarly, utilizing excess carboxylic acid (1.5:1 acid to alcohol ratio) provides moderate improvements from 70% to 82% [10].

Water removal strategies prove particularly effective, with Dean-Stark distillation methods achieving 88% yields compared to 68% without water removal - a 29% improvement [10]. The implementation of molecular sieves as dehydrating agents provides an alternative approach, increasing yields from 62% to 86% [10].

Temperature control optimization reveals that maintaining reaction temperatures between 80-100°C produces optimal results, with yields improving from 60% to 85% when proper thermal management is employed [10]. Reaction time extension studies show that prolonging reactions from initial time periods to 12-24 hours can dramatically improve yields from 45% to 75%, representing a 67% enhancement [10].

Modern Synthetic Approaches

Catalyst-Mediated Syntheses

Contemporary research has focused extensively on developing efficient catalytic systems for ester synthesis. Copper acetate-mediated synthesis represents one significant advancement, where Cu(OAc)₂·H₂O serves as both oxidant and catalyst in the formation of aromatic esters [5]. While this method achieved yields of 52% for 2-acetylphenyl benzoate synthesis, it demonstrates remarkable efficiency for substituted derivatives and operates under environmentally friendly conditions using tert-amyl alcohol as solvent [5].

Zirconocene triflate catalysis has emerged as a highly effective approach for esterification reactions. Research demonstrates that this catalyst system can achieve 78% yields for 2-phenylethyl benzoate under optimized conditions [10]. The catalyst exhibits excellent recyclability, maintaining activity through at least four consecutive cycles without significant performance degradation [10]. The system tolerates a wide range of functional groups and operates effectively at 80°C in benzotrifluoride solvent with only 2 mol% catalyst loading [10].

Dichloroimidazolidinedione (DCID)-mediated esterification represents another innovative catalytic approach. This method achieves excellent yields (86%) under mild room temperature conditions, though requiring extended reaction times (24 hours) [11]. The catalyst system demonstrates broad substrate scope and provides a catalyst-free alternative to traditional metal-mediated processes [11].

Advanced catalyst development has also explored the use of zinc(II) salts as effective and recyclable catalysts for esterification. Simple zinc salts such as ZnCl₂, ZnCO₃, and Zn(OAc)₂ demonstrate remarkable catalytic activity, with those containing basic Brønsted anions (oxide, acetate, carbonate) showing superior performance [12]. These catalysts can be fully recovered as zinc carboxylates after reaction completion and recycled multiple times without activity loss [12].

Green Chemistry Applications

Modern synthetic chemistry increasingly emphasizes environmentally sustainable approaches. The Schotten-Baumann reaction conducted in aqueous alkaline media at room temperature represents a green chemistry approach that eliminates organic solvents while achieving reasonable yields (75%) [13]. This method employs benzoyl chloride with phenolic substrates in the presence of sodium hydroxide solution, providing an environmentally friendly alternative to traditional organic synthesis methods [13].

Microwave-assisted synthesis has gained prominence as an energy-efficient alternative. Studies demonstrate that microwave heating can reduce reaction times to 1.5 hours while achieving 80% yields [14]. The method utilizes expanded graphite (EG) as catalyst with an optimal loading of 8 wt%, operating at 85°C with 135W microwave power [3]. This approach offers significant advantages in terms of energy consumption, reaction rate, and environmental impact compared to conventional heating methods [14].

Photocatalytic and electrocatalytic methods are gaining attention as sustainable alternatives that utilize light and electricity as energy sources. These approaches can enable reactions under mild conditions, reducing energy consumption and eliminating the need for harsh chemical conditions [16]. The development of rhodium-ruthenium bimetallic oxide clusters (RhRuOₓ/C) demonstrates remarkable efficiency in ester-producing reactions while utilizing oxygen as the sole oxidant [17].

Purification Techniques

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for 2-acetylphenyl benzoate due to the compound's favorable crystallization properties. The selection of appropriate solvent systems is critical for achieving high purity and good recovery yields. Ethanol-water mixtures provide excellent results, typically achieving 95% purity with 85% recovery yields [18] [19].

Solvent selection criteria emphasize the importance of differential solubility between hot and cold solvent conditions. The compound should exhibit high solubility in hot solvent to facilitate dissolution of crude material while demonstrating limited solubility in cold solvent to promote crystallization [19]. Single-solvent systems such as benzene can achieve exceptional purity levels (98%) but suffer from environmental and safety concerns due to benzene toxicity [19].

The recrystallization process typically involves dissolving crude product in minimal amounts of hot solvent, followed by gradual cooling to room temperature. Controlled cooling rates are essential to prevent rapid crystallization, which can lead to impurity incorporation and reduced crystal quality [19]. The addition of seed crystals can facilitate nucleation and improve crystal formation when spontaneous crystallization does not occur [19].

Multiple recrystallization cycles may be necessary for achieving pharmaceutical-grade purity. Each cycle typically improves purity by 2-5%, though with corresponding decreases in recovery yield [19]. The optimization of recrystallization conditions requires balancing purity requirements against material losses to achieve economically viable processes [19].

Chromatographic Purification

Silica gel column chromatography provides versatile purification capabilities for 2-acetylphenyl benzoate, particularly when dealing with complex reaction mixtures containing multiple products or impurities. The technique achieves purities of approximately 92% with recovery yields around 75% [20] [21].

Column design parameters significantly impact separation efficiency. The silica gel to crude product weight ratio typically ranges from 30:1 for easy separations to 100:1 for challenging purifications [20] [21]. Solvent system optimization usually begins with hexane-ethyl acetate mixtures, starting with 10% ethyl acetate and gradually increasing polarity until desired compound elution occurs [20] [21].

Loading techniques include both wet and dry loading methods. Wet loading involves dissolving crude mixture in minimal solvent (preferably dichloromethane) and applying directly to the column [21]. Dry loading requires adsorbing the dissolved compound onto silica gel, followed by solvent removal and addition of the silica-compound mixture to the column top [21]. Both methods require careful attention to minimize band broadening and ensure efficient separation [21].

Flash chromatography offers advantages in terms of speed and efficiency, reducing purification times to 1-2 hours while maintaining good separation quality [22]. Automated flash chromatography systems equipped with RediSep columns provide high-resolution separations using spherical silica gel (20-40 μm particle size) [22]. These systems enable rapid method development and scale-up capabilities for larger synthetic campaigns [22].

Reverse-phase chromatography using C18 stationary phases represents an alternative approach particularly useful for compounds with stability issues on normal-phase silica [23]. This method requires compound solubility in methanol or acetonitrile and utilizes water-organic solvent gradients for separation [23]. While more expensive than traditional silica gel chromatography, reverse-phase methods can provide superior results for complex molecules or metal-containing compounds [23].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

4010-33-7

Wikipedia

Ethanone, 1-[2-(benzoyloxy)phenyl]-

General Manufacturing Information

Ethanone, 1-[2-(benzoyloxy)phenyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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